molecular formula C23H28N4O4S B2538921 3-butyl-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1252876-42-8

3-butyl-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2538921
CAS No.: 1252876-42-8
M. Wt: 456.56
InChI Key: JJWUQPYIORNVJA-UHFFFAOYSA-N
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Description

3-butyl-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H28N4O4S and its molecular weight is 456.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized novel heterocyclic compounds derived from similar chemical structures to explore their potential as anti-inflammatory, analgesic, and other pharmacological agents. For instance, a study detailed the synthesis of novel heterocyclic compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibited promising cyclooxygenase-1/2 (COX-1/2) inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Activity

Another study focused on the synthesis and characterization of environment-sensitive fluorescent ligands for human 5-HT1A receptors, incorporating a structure similar to the specified chemical. These compounds displayed high to moderate 5-HT(1A) receptor affinity and favorable fluorescence properties, indicating their potential for visualizing 5-HT(1A) receptors overexpressed in cells by fluorescence microscopy (Lacivita et al., 2009).

Antihypertensive Potential

Research into thieno[3,2-d]pyrimidine-2,4-dione derivatives with phenylpiperazinylalkyl substitution at N-3 synthesized and evaluated for antihypertensive effects showcased significant oral antihypertensive activity in spontaneously hypertensive rats, highlighting the pharmacological relevance of structurally similar compounds (Russell et al., 1988).

Chemical Structure and Properties

A study on the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate revealed insights into the molecular conformation, dihedral angles, and intermolecular hydrogen bonding, providing valuable information for the design of compounds with desired chemical and biological properties (Anthal et al., 2018).

Safety and Hazards

The safety and hazards associated with similar compounds are not explicitly mentioned in the sources I found .

Properties

IUPAC Name

3-butyl-1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N4O4S/c1-3-4-10-26-22(29)21-18(9-15-32-21)27(23(26)30)16-20(28)25-13-11-24(12-14-25)17-7-5-6-8-19(17)31-2/h5-9,15,21H,3-4,10-14,16H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDQPRVRQFHLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N4O4S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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